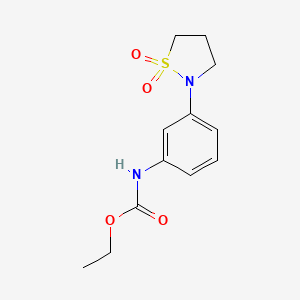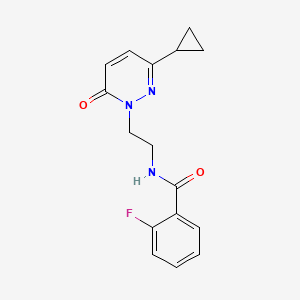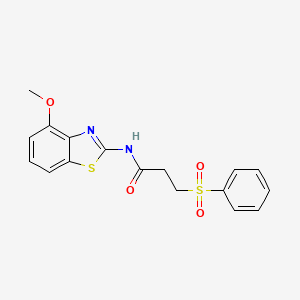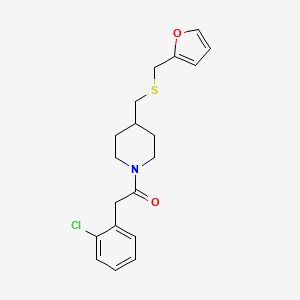
Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of carbamates like Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate can be achieved through carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of methyl carbamate as an economical carbamoyl donor in tin-catalyzed transcarbamoylation .Molecular Structure Analysis
The molecular structure of Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate involves a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
The formation of Ethyl carbamate (EC, urethane), a related compound, can occur post-distillation via the reaction of a volatile precursor, isocyanate, and ethanol both at ambient and elevated temperatures . The key reaction for EC formation in wine is between urea and ethanol .科学的研究の応用
Molecular Structure and Stability
Research on compounds related to Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate emphasizes their molecular structure and stability. Studies reveal that compounds like ethyl N-[N-(3-phenyl-1H-1,2,4-triazol-5-yl)carbamothioyl]carbamate exist in a tautomeric form stabilized by intramolecular hydrogen bonding, indicating potential stability and reactivity in biochemical applications (Dolzhenko et al., 2010).
Enzymatic Synthesis and Biological Activity
Enzymatic synthesis leveraging compounds like Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate has been explored, showing oxazolidinones' synthesis through 2-aminoalochol and dimethyl carbonate. This process highlights the potential for creating biologically active compounds with minimal environmental impact (Yadav & Pawar, 2014).
Antimicrobial and Anticancer Applications
Novel hybrids incorporating the carbamate structure exhibit significant antimicrobial activities, suggesting the compound's utility in developing new therapeutic agents. Specific carbamate derivatives have shown potent effects against various bacteria, highlighting their potential in pharmaceutical research (Hussein, 2018). Furthermore, carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin were synthesized, showing notable cytotoxicities against human cancer cell lines, underlining the potential of such compounds in anticancer drug development (Liu et al., 2013).
Environmental and Food Safety
Ethyl carbamate's presence in alcoholic beverages and fermented food products as a potentially carcinogenic compound has prompted research into methods for reducing its levels. This includes physical, chemical, enzymatic, and genetic engineering technologies, aimed at mitigating its risk to human health and highlighting the importance of safety in food chemistry (Zhao et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-2-18-12(15)13-10-5-3-6-11(9-10)14-7-4-8-19(14,16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKVJMDGQJPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine](/img/structure/B2724157.png)
![(3As,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide](/img/structure/B2724159.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2724162.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2724168.png)

![7-[(tert-butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2724170.png)

![6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2724175.png)
![N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2724177.png)

![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)